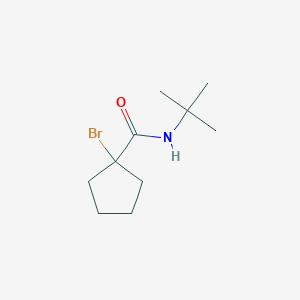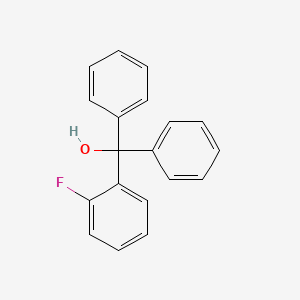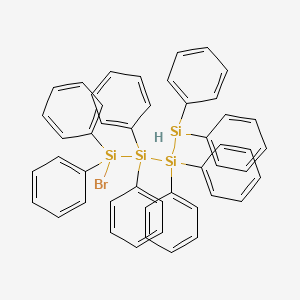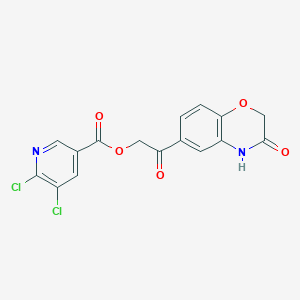
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide is an organic compound with the molecular formula C10H18BrNO and a molecular weight of 248.165 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a cyclopentanecarboxamide moiety. It is primarily used in organic synthesis and research applications.
Vorbereitungsmethoden
The synthesis of 1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide typically involves the bromination of N-tert-butyl-1-cyclopentanecarboxamide. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-tert-butyl-1-cyclopentanecarboxamide.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: This compound also contains a bromine atom and a tert-butyl group but differs in its aromatic structure.
tert-Butyl 1-bromo-2-naphthoate: Another compound with a bromine atom and a tert-butyl group, but with a naphthalene ring structure.
The uniqueness of this compound lies in its cyclopentanecarboxamide moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
14388-03-5 |
|---|---|
Molekularformel |
C10H18BrNO |
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
1-bromo-N-tert-butylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H18BrNO/c1-9(2,3)12-8(13)10(11)6-4-5-7-10/h4-7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
NIPLZIHEDZRKSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)C1(CCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)

![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)


![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)

![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)



![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)
